2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Description
The compound “2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical substance with the CAS number 862901-00-6 . It has a molecular weight of 379.82 and a molecular formula of C16H14ClN3O4S .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The compound also has a chlorophenoxymethyl group and a sulfanyl acetic acid group .Scientific Research Applications
Chemiluminescence and Synthesis Applications
Research has shown the utility of sulfanyl-substituted compounds in synthesizing materials with significant chemiluminescence properties. For instance, Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, revealing their stability and potential in chemiluminescence applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Antimicrobial and Anticancer Potential
Several studies have demonstrated the antimicrobial and anticancer potential of compounds related to the specified chemical structure. El-Shehry, El‐Hag, & Ewies (2020) synthesized new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, showing significant antimicrobial activity against various bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020). Furthermore, Horishny, Arshad, & Matiychuk (2021) explored the synthesis and anticancer activity of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, revealing their potent cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Properties
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-11-3-5-12(6-4-11)24-9-14-18-19-16(25-10-15(21)22)20(14)8-13-2-1-7-23-13/h1-7H,8-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYQXBURXYOQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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